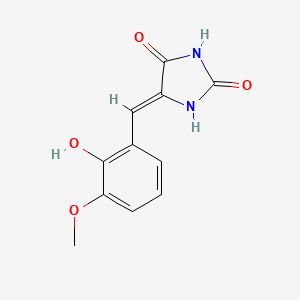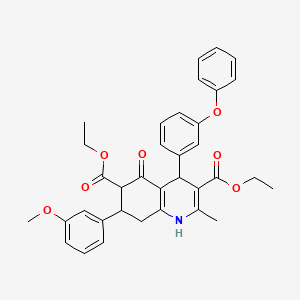![molecular formula C23H18FNO4 B11623949 ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11623949.png)
ethyl (4Z)-4-{[(2-fluorophenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the fluorophenyl group and the ethyl ester functionality. Common reagents used in these reactions include fluorobenzene, ethyl bromoacetate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies to understand its interaction with biological systems, potentially leading to the development of new drugs or therapeutic agents.
Medicine: Its unique structure may exhibit pharmacological properties, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity. The naphthofuran core could also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (4Z)-4-{[(2-CHLOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- ETHYL (4Z)-4-{[(2-BROMOPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in ETHYL (4Z)-4-{[(2-FLUOROPHENYL)AMINO]METHYLIDENE}-2-METHYL-5-OXO-4H,5H-NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and biological activity, making it unique compared to its chloro- and bromo- counterparts.
Properties
Molecular Formula |
C23H18FNO4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[(2-fluorophenyl)iminomethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H18FNO4/c1-3-28-23(27)19-13(2)29-22-15-9-5-4-8-14(15)21(26)16(20(19)22)12-25-18-11-7-6-10-17(18)24/h4-12,26H,3H2,1-2H3 |
InChI Key |
NFKJQDZGDPOHDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=CC=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11623868.png)
![5-(4-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11623876.png)
![2-(4-benzylpiperidin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623885.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-[(pyridin-4-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11623902.png)
![5-(4-Methoxyphenyl)-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11623919.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(3-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623921.png)

![(3Z)-3-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11623931.png)
![[(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11623936.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11623939.png)
![4-(2,4-dichlorophenyl)-1,3-diphenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11623941.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623950.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623962.png)
